Cas no 2832-49-7 (Sulfamide,N,N,N',N'-tetraethyl-)

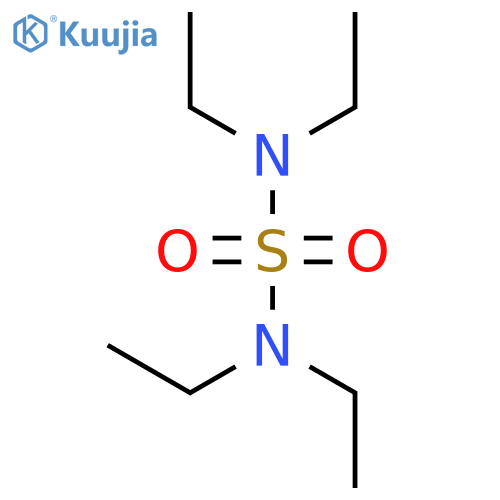

2832-49-7 structure

商品名:Sulfamide,N,N,N',N'-tetraethyl-

CAS番号:2832-49-7

MF:C8H20N2O2S

メガワット:208.321600914001

MDL:MFCD00010185

CID:278409

PubChem ID:57653187

Sulfamide,N,N,N',N'-tetraethyl- 化学的及び物理的性質

名前と識別子

-

- Sulfamide,N,N,N',N'-tetraethyl-

- N,N,N',N'-Tetraethylsulfamide

- N-(diethylsulfamoyl)-N-ethylethanamine

- Bis-diethylamino-schwefelsaeure

- N,N,N',N'-tetraethylsufamide

- N,N,N',N'-Tetraethylsulfondiamid

- Schwefelsaeure-bis-diaethylamid

- Tetraaethyl-sulfamid

- Tetraethyl sulphamide

- TES

- AKOS009120191

- IYIAWAACGTUPCC-UHFFFAOYSA-N

- SCHEMBL381097

- MFCD00010185

- 2832-49-7

- DTXSID30182565

- A876738

- InChI=1/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3

- C8H20N2O2S

- CS-0204545

- N,N,N',N'-Tetraethylsulfamide, >=99.0%

- IYIAWAACGTUPCC-UHFFFAOYSA-

- (DIETHYLSULFAMOYL)DIETHYLAMINE

- CAA83249

- tetraethyl-sulfamide

- J-017045

- T1355

- G66734

-

- MDL: MFCD00010185

- インチ: InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3

- InChIKey: IYIAWAACGTUPCC-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)S(=O)(=O)N(CC)CC

計算された属性

- せいみつぶんしりょう: 208.12500

- どういたいしつりょう: 208.124549

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 49

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.03 g/mL at 25 °C(lit.)

- ふってん: 249-251 °C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.448(lit.)

n20/D 1.449 - PSA: 49.00000

- LogP: 1.99560

- ようかいせい: 使用できません

Sulfamide,N,N,N',N'-tetraethyl- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:8-9

-

危険物標識:

- リスク用語:R36/37/38

Sulfamide,N,N,N',N'-tetraethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 86718-100ML |

, |

2832-49-7 | ≥99.0% | 100ML |

1348.07 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250529-100 ml |

N,N,N′,N′-Tetraethylsulfamide, |

2832-49-7 | 100 ml |

¥2708.00 | 2023-09-05 | ||

| 1PlusChem | 1P003SX6-100g |

N,N,N',N'-TEtraethylsulfamide |

2832-49-7 | 95% | 100g |

$270.00 | 2024-05-07 | |

| abcr | AB142124-5g |

N,N,N',N'-Tetraethylsulfamide, 95%; . |

2832-49-7 | 95% | 5g |

€99.80 | 2024-04-17 | |

| 1PlusChem | 1P003SX6-25g |

N,N,N',N'-Tetraethylsulfamide |

2832-49-7 | 95% | 25g |

$84.00 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1242215-100g |

N,N,N',N'-TEtraethylsulfamide |

2832-49-7 | 98% | 100g |

$410 | 2024-06-07 | |

| A2B Chem LLC | AB76650-5g |

N,N,N',N'-Tetraethylsulfamide |

2832-49-7 | >98.0%(GC) | 5g |

$78.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1242215-5g |

N,N,N',N'-TEtraethylsulfamide |

2832-49-7 | 98% | 5g |

$75 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1242215-5g |

N,N,N',N'-TEtraethylsulfamide |

2832-49-7 | 98% | 5g |

$90 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1242215-25g |

N,N,N',N'-TEtraethylsulfamide |

2832-49-7 | 98% | 25g |

$130 | 2025-02-27 |

Sulfamide,N,N,N',N'-tetraethyl- 関連文献

-

Daniel A. Abaye,Irene A. Agbo,Birthe V. Nielsen RSC Adv. 2021 11 20355

-

2. Hydrogen-bond basicity of the sulfonyl group. The case of strongly basic sulfonamidates RSO2NNMe3Aurélie Chardin,Christian Laurence,Michel Berthelot,David G. Morris J. Chem. Soc. Perkin Trans. 2 1996 1047

-

3. Contents pages

2832-49-7 (Sulfamide,N,N,N',N'-tetraethyl-) 関連製品

- 98545-23-4(N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE)

- 98961-97-8(N,N-Dimethylpiperazine-1-sulfonamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2832-49-7)Sulfamide,N,N,N',N'-tetraethyl-

清らかである:99%

はかる:100g

価格 ($):243.0